molecular formula C8H8BrFO2 B2771369 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene CAS No. 1504591-16-5

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene

Cat. No.: B2771369
CAS No.: 1504591-16-5
M. Wt: 235.052
InChI Key: FKGZBHJTLGPNSS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene is an aromatic organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. One common synthetic route includes:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, particularly its enhanced solubility and reactivity due to the methoxymethoxy group.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZBHJTLGPNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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